molecular formula C6H8N2O2 B1282060 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one CAS No. 83553-13-3

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one

Cat. No.: B1282060
CAS No.: 83553-13-3
M. Wt: 140.14 g/mol
InChI Key: JZDZFCHYDRLYQQ-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is a heterocyclic organic compound that features a 1,3,4-oxadiazole ring substituted with a methyl group at the 5-position and a propan-2-one moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one typically involves the cyclization of hydrazides with carbonyl compounds. One common method includes the reaction of a hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the oxadiazole ring. For example, the reaction of methyl hydrazine with acetone in the presence of an acid catalyst can yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce reduced heterocycles .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one is unique due to the presence of both the methyl group and the propan-2-one moiety, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4(9)3-6-8-7-5(2)10-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDZFCHYDRLYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513864
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83553-13-3
Record name 1-(5-Methyl-1,3,4-oxadiazol-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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